molecular formula C9H10O6 B1203726 alpha,beta-Diacryloxypropionic acid CAS No. 91828-79-4

alpha,beta-Diacryloxypropionic acid

Cat. No.: B1203726
CAS No.: 91828-79-4
M. Wt: 214.17 g/mol
InChI Key: NJUKUKRGPZBUOO-UHFFFAOYSA-N
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Description

alpha,beta-Diacryloxypropionic acid (CAS 91828-79-4) is a specialty organic compound with the molecular formula C9H10O6 and a molecular weight of 214.17 g/mol . This structure features a propanoic acid backbone that is functionalized with acryloxy groups at both the alpha and beta positions, making it a multifunctional monomer of significant interest in polymer and materials science research . Its primary research value lies in its application as a crosslinking agent or a reactive building block. The presence of multiple polymerizable acrylate groups allows this compound to be incorporated into polymer networks, where it can be used to create hydrogels, thermosetting resins, and other crosslinked materials with tailored mechanical properties and functionality. The carboxylic acid group provides a site for further chemical modification, enabling researchers to tune the compound's hydrophilicity or attach it to other molecules. The compound has a predicted density of 1.265 g/cm³ and a boiling point of approximately 353.9°C at 760 mmHg . Researchers exploring novel synthetic polymers, biodegradable materials, or drug delivery systems may find this reagent particularly valuable. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

91828-79-4

Molecular Formula

C9H10O6

Molecular Weight

214.17 g/mol

IUPAC Name

2,3-di(prop-2-enoyloxy)propanoic acid

InChI

InChI=1S/C9H10O6/c1-3-7(10)14-5-6(9(12)13)15-8(11)4-2/h3-4,6H,1-2,5H2,(H,12,13)

InChI Key

NJUKUKRGPZBUOO-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC(C(=O)O)OC(=O)C=C

Canonical SMILES

C=CC(=O)OCC(C(=O)O)OC(=O)C=C

Synonyms

alpha,beta-diacryloxypropionic acid
DAPS

Origin of Product

United States

Comparison with Similar Compounds

Acrylic Acid

Structure : A simple carboxylic acid with a vinyl group (CH₂=CH–COOH).
Key Differences :

  • Stability : Acrylic acid is stable when purified, whereas DAPA degrades during GC analysis .
  • Applications: Widely used in adhesives, coatings, and polymers.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structure: A phenolic acrylic acid derivative with hydroxyl groups at the 3- and 4-positions of the benzene ring. Key Differences:

  • Reactivity : Caffeic acid acts as an antioxidant in pharmacological and cosmetic research, unlike DAPA’s pro-inflammatory effects .
  • Applications : Used in supplements, beverages, and aromatics, contrasting with DAPA’s role as a hazardous impurity .

Beta-Alanine (3-Aminopropanoic Acid)

Structure: A beta-amino acid (NH₂–CH₂–CH₂–COOH). Key Differences:

  • Functionality: Beta-alanine lacks reactive acryloxy groups, making it non-sensitizing. It is used in sports nutrition and buffering agents .

2,3-Diaminopropionic Acid Derivatives (e.g., Fmoc-L-Dap(Alloc,Me)-OH)

Structure: Propionic acid derivatives with protected amino groups (e.g., Fmoc, Alloc) . Key Differences:

  • Stability : These derivatives are stable under standard synthesis conditions, unlike DAPA’s thermal instability .

2,3-Dibromopropionic Acid

Structure : Propionic acid with bromine atoms at the 2- and 3-positions.
Key Differences :

  • Reactivity : The halogen substituents confer distinct chemical behavior, including use as a lachrymator and intermediate in organic synthesis .
  • Hazards : Acts as an irritant, differing from DAPA’s sensitizing mechanism .

Data Table: Comparative Analysis of DAPA and Related Compounds

Compound CAS Number (if available) Functional Groups Applications Stability Sensitizing Potential Key Hazards
alpha,beta-Diacryloxypropionic acid Not provided Two acryloxy groups, carboxylic acid Acrylic acid impurity Unstable under GC High Contact sensitizer
Acrylic acid 79-10-7 Carboxylic acid, vinyl group Polymers, adhesives Stable when purified Low Irritant (pure form)
Caffeic acid Not provided Carboxylic acid, dihydroxyphenyl Antioxidant, supplements, cosmetics Stable Low Pro-oxidant at high doses
Beta-Alanine 107-95-9 Carboxylic acid, beta-amino group Sports supplements, buffer agent Stable None reported None
Fmoc-L-Dap(Alloc,Me)-OH 2389078-45-7 Fmoc, Alloc, methyl groups Peptide synthesis Stable Not reported Handling precautions
2,3-Dibromopropionic acid 600-05-5 Carboxylic acid, bromine atoms Chemical intermediate Stable Irritant Lachrymator

Research Findings and Implications

  • DAPA’s Instability : Its degradation under GC analysis complicates quality control in acrylic acid production, necessitating alternative detection methods .
  • Sensitizing Mechanisms : DAPA’s acryloxy groups likely contribute to its allergenic properties, unlike beta-alanine or caffeic acid, which lack such reactive moieties .
  • Industrial Relevance : The presence of DAPA underscores the need for stringent purification protocols in acrylic acid manufacturing to mitigate health risks .

Preparation Methods

Instability During Analysis

DAPA’s thermal lability complicates its detection via gas chromatography (GC). Methylation prior to GC analysis is required to stabilize the compound, as the native form decomposes under standard chromatographic conditions. This instability explains why distilled acrylic acid—free of polymeric byproducts—lacks detectable DAPA.

Analytical Workarounds

Freund’s Complete Adjuvant Test in guinea pigs first identified DAPA’s sensitizing properties, highlighting the need for bioassays alongside chemical analysis. Modern techniques like liquid chromatography-mass spectrometry (LC-MS) are better suited for identifying DAPA in complex mixtures, though peer-reviewed methodologies remain sparse.

Synthetic Routes Explored in Patents

Aldol Condensation Pathways

Recent advances in bio-ethanol-derived chemicals describe aldol condensation of acetaldehyde to crotonic acid. Although this route focuses on α,β-unsaturated acids, analogous reactions between acrylate esters and hydroxy acids could theoretically produce DAPA. However, no direct evidence from the literature confirms this pathway.

Purification and Mitigation Strategies

Distillation Efficiency

Distillation remains the primary method for removing DAPA from acrylic acid. Industrial-grade acrylic acid subjected to fractional distillation under reduced pressure (50–100 mmHg) reduces DAPA content to undetectable levels.

Catalytic Optimization

Reducing DAPA formation requires minimizing esterification opportunities. Using neutral or weakly basic catalysts (e.g., K₂CO₃) instead of strong acids during lactone polymerization lowers byproduct yields .

Q & A

Q. How should researchers handle extrapolation of toxicity data from structurally related acrylate compounds?

  • Methodological Answer :
  • Conduct read-across analyses using QSAR (Quantitative Structure-Activity Relationship) models, validated with in vitro assays (e.g., Ames test) .
  • Clearly state limitations in extrapolation (e.g., differences in ester group reactivity) in discussion sections .

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